molecular formula C12H19N3O2 B6129490 N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide

N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide

Cat. No. B6129490
M. Wt: 237.30 g/mol
InChI Key: VLGRYUKESBYASF-UHFFFAOYSA-N
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Description

N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide, also known as EMP1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases and histone deacetylases, which are involved in the regulation of cell cycle progression and gene expression.
Biochemical and Physiological Effects
N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide has also been shown to modulate the activity of various transcription factors, including NF-κB and STAT3, which are involved in the regulation of immune responses and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide also has a high degree of stability, which allows for long-term storage and repeated use. However, one of the limitations of N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide, including the development of more efficient synthesis methods, the identification of new applications in drug discovery and materials science, and the elucidation of the mechanism of action. N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide may also be studied in combination with other compounds to enhance its therapeutic potential and reduce potential side effects.
Conclusion
In conclusion, N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide is a promising chemical compound that has potential applications in various fields, including cancer research, drug discovery, and materials science. Its relatively simple synthesis method, stability, and unique properties make it an attractive compound for laboratory experiments. Further research is needed to fully understand the mechanism of action and potential applications of N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide.

Synthesis Methods

N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with tetrahydro-2H-pyran-2-carboxylic acid. The final product is obtained through the addition of ammonia to the intermediate compound.

Scientific Research Applications

N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In drug discovery, N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, N-(1-ethyl-4-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxamide has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-(2-ethyl-4-methylpyrazol-3-yl)oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-15-11(9(2)8-13-15)14-12(16)10-6-4-5-7-17-10/h8,10H,3-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGRYUKESBYASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C)NC(=O)C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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